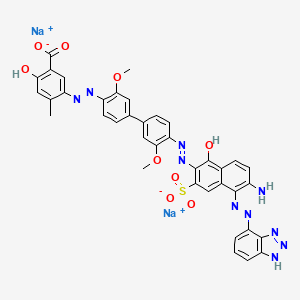
1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine is a chemical compound known for its unique structure and properties It is characterized by the presence of three tert-butoxy groups attached to a silicon atom, along with an N-(4-methylphenyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine typically involves the reaction of tert-butyl alcohol with a silicon-containing precursor, such as trichlorosilane, in the presence of a base. The reaction proceeds through the formation of tert-butoxy groups on the silicon atom. The N-(4-methylphenyl) group is introduced through a subsequent reaction with an appropriate amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are crucial factors in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes.
Aplicaciones Científicas De Investigación
1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine involves its interaction with various molecular targets and pathways. The tert-butoxy groups and the N-(4-methylphenyl) group contribute to its reactivity and ability to form stable complexes with other molecules. The silicon atom plays a crucial role in its chemical behavior, influencing its interactions and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,3-Tri(3-tert-butyl-4-hydroxy-6-methylphenyl)butane
- 1,1,1-Tri-tert-butoxy-N-(4-methoxyphenyl)silanamine
Uniqueness
1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine is unique due to its specific combination of tert-butoxy groups and the N-(4-methylphenyl) group attached to a silicon atom. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Propiedades
Número CAS |
82991-92-2 |
|---|---|
Fórmula molecular |
C19H35NO3Si |
Peso molecular |
353.6 g/mol |
Nombre IUPAC |
4-methyl-N-[tris[(2-methylpropan-2-yl)oxy]silyl]aniline |
InChI |
InChI=1S/C19H35NO3Si/c1-15-11-13-16(14-12-15)20-24(21-17(2,3)4,22-18(5,6)7)23-19(8,9)10/h11-14,20H,1-10H3 |
Clave InChI |
OIMCUXHODIZLKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N[Si](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


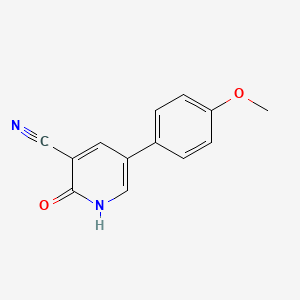
![Bis(4-cyanophenyl) 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate](/img/structure/B14413798.png)
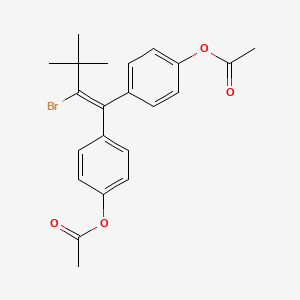
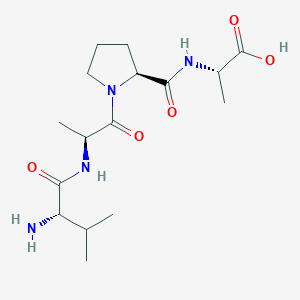
arsanium bromide](/img/structure/B14413822.png)
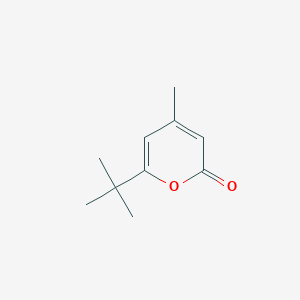
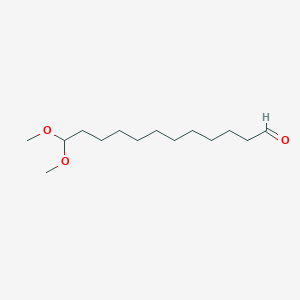
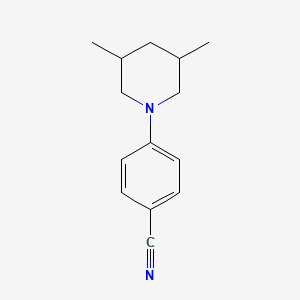
![N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine](/img/structure/B14413843.png)

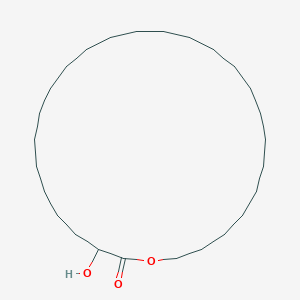
![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)
